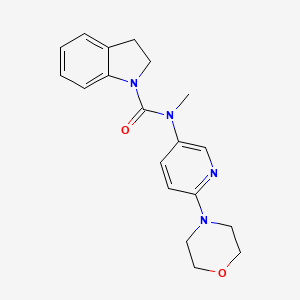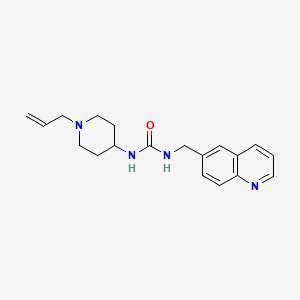
N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)-2,3-dihydroindole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)-2,3-dihydroindole-1-carboxamide, commonly known as JNJ-10198409, is a small molecule that has been extensively studied for its potential therapeutic applications. It was first synthesized by Janssen Pharmaceutica in 2003 and has since been the subject of numerous scientific investigations. In
Mécanisme D'action
JNJ-10198409 acts as a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor, which is a member of the opioid receptor family. The NOP receptor is widely distributed in the central nervous system and is involved in the regulation of pain, anxiety, and mood. JNJ-10198409 binds to the NOP receptor and blocks the activity of nociceptin, a neuropeptide that activates the receptor. This leads to a decrease in pain perception and an increase in positive mood states.
Biochemical and Physiological Effects:
JNJ-10198409 has been shown to have a number of biochemical and physiological effects in preclinical models. It has been shown to reduce pain sensitivity in animal models of neuropathic pain, inflammatory pain, and visceral pain. It has also been shown to reduce anxiety-like behavior and improve cognitive function in animal models of anxiety and depression. In addition, JNJ-10198409 has been shown to have anti-tumor effects in vitro and in vivo, possibly through the inhibition of angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of JNJ-10198409 is that it is a selective NOP receptor antagonist, which means that it does not interact with other opioid receptors. This makes it a useful tool for studying the specific role of the NOP receptor in various physiological processes. However, one limitation of JNJ-10198409 is that it has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, its pharmacokinetic properties may limit its usefulness in certain experimental settings.
Orientations Futures
There are several future directions for research on JNJ-10198409. One area of interest is the potential use of JNJ-10198409 in the treatment of chronic pain, anxiety, and depression. Clinical trials are ongoing to evaluate its safety and efficacy in humans. Another area of interest is the potential use of JNJ-10198409 in cancer therapy, as it has been shown to have anti-tumor effects in vitro and in vivo. Further research is needed to determine its potential usefulness in this area. Finally, there is interest in developing new NOP receptor antagonists with improved pharmacokinetic properties and greater selectivity for the NOP receptor.
In conclusion, JNJ-10198409 is a small molecule that has been extensively studied for its potential therapeutic applications. It acts as a selective antagonist of the NOP receptor and has been shown to have a number of biochemical and physiological effects in preclinical models. While it has some limitations, it remains a useful tool for studying the specific role of the NOP receptor in various physiological processes. There are several future directions for research on JNJ-10198409, including its potential use in the treatment of chronic pain, anxiety, and depression, and in cancer therapy.
Méthodes De Synthèse
The synthesis of JNJ-10198409 involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the indole ring, which is achieved through a palladium-catalyzed reaction. The final product is obtained after several purification steps, including column chromatography and recrystallization. The synthesis method has been described in detail in several scientific publications.
Applications De Recherche Scientifique
JNJ-10198409 has been studied for its potential therapeutic applications in various diseases, including chronic pain, anxiety, and depression. It has been shown to have anxiolytic and antidepressant effects in preclinical models, and several clinical trials have been conducted to evaluate its safety and efficacy in humans. JNJ-10198409 has also been investigated for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-21(19(24)23-9-8-15-4-2-3-5-17(15)23)16-6-7-18(20-14-16)22-10-12-25-13-11-22/h2-7,14H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUPVZZQGNIRNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CN=C(C=C1)N2CCOCC2)C(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,3-Dihydroindol-1-yl(2,3-dihydropyrido[4,3-b][1,4]oxazin-4-yl)methanone](/img/structure/B7678490.png)

![N-[(1-ethenylpyrazol-4-yl)methyl]-2-methyl-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B7678502.png)
![5-phenoxy-N-[2-(2H-tetrazol-5-yl)propan-2-yl]furan-2-carboxamide](/img/structure/B7678509.png)
![N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]-3-methoxybenzamide](/img/structure/B7678510.png)
![1-[(6-Methoxy-2,5-dimethylpyrimidin-4-yl)-methylamino]propan-2-ol](/img/structure/B7678512.png)
![Methyl 2-[4-[(2-chloro-3-fluorobenzoyl)amino]-5-methylpyrazol-1-yl]acetate](/img/structure/B7678518.png)
![5-chloro-4-methyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)thiophene-2-sulfonamide](/img/structure/B7678525.png)

![2-[2-(4-Fluorophenyl)sulfonylethyl]-6-methylpyridazin-3-one](/img/structure/B7678547.png)
![3-ethoxy-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]pyrazin-2-amine](/img/structure/B7678553.png)

![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine](/img/structure/B7678580.png)
![2-methoxy-N-[[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methyl]-4-methylsulfanylaniline](/img/structure/B7678588.png)
